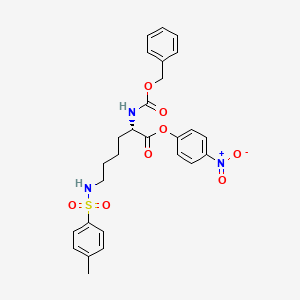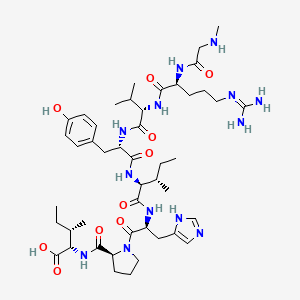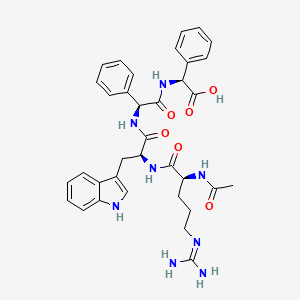
Z-Lys(Tos)-Onp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Lys(Tos)-Onp, also known as Nα-(benzyloxycarbonyl)-L-lysine p-nitrophenyl ester, is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in peptide synthesis to prevent unwanted side reactions.
科学的研究の応用
Z-Lys(Tos)-Onp has several scientific research applications, including:
Peptide Synthesis: It is used as a protecting group in the synthesis of peptides to prevent unwanted side reactions.
Enzyme Assays: It is used as a substrate in enzyme assays to study the activity of proteases and other enzymes.
Drug Delivery: It is used in the development of drug delivery systems to improve the stability and bioavailability of therapeutic peptides.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Tos)-Onp typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. The tosyl (Tos) group is used to protect the side chain amino group. The final step involves the esterification of the carboxyl group with p-nitrophenol to form the p-nitrophenyl ester.
Protection of the Amino Group: The amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Side Chain Amino Group: The side chain amino group is protected by reacting it with tosyl chloride in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified by reacting it with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Z-Lys(Tos)-Onp undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid and p-nitrophenol.
Deprotection: The benzyloxycarbonyl and tosyl protecting groups can be removed under acidic or basic conditions to yield free lysine.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, sodium hydroxide, or hydrochloric acid. The reaction is typically carried out at room temperature.
Deprotection: Common reagents include trifluoroacetic acid (TFA) for acidic deprotection and sodium hydroxide for basic deprotection.
Major Products Formed
Hydrolysis: The major products are Nα-(benzyloxycarbonyl)-L-lysine and p-nitrophenol.
Deprotection: The major product is free lysine.
作用機序
The mechanism of action of Z-Lys(Tos)-Onp involves the protection of the amino and carboxyl groups of lysine to prevent unwanted side reactions during peptide synthesis. The benzyloxycarbonyl and tosyl groups protect the amino groups, while the p-nitrophenyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide.
類似化合物との比較
Z-Lys(Tos)-Onp is unique in its ability to protect both the amino and carboxyl groups of lysine. Similar compounds include:
Nα-(benzyloxycarbonyl)-L-lysine: Protects only the amino group.
Nα-(benzyloxycarbonyl)-L-lysine methyl ester: Protects the amino group and the carboxyl group as a methyl ester.
Nα-(benzyloxycarbonyl)-L-lysine benzyl ester: Protects the amino group and the carboxyl group as a benzyl ester.
These compounds differ in their protecting groups and the conditions required for deprotection, making this compound a versatile and valuable compound in peptide synthesis.
特性
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUCSPPSVJLOY-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)







